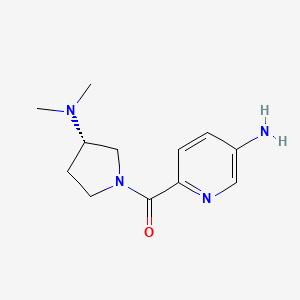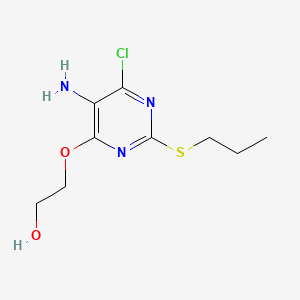
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol is a chemical compound with the molecular formula C17H27ClN4O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, chloro, and propylthio groups, as well as an ethanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol typically involves multiple steps. One common method includes the reaction of 5-amino-6-chloro-2-(propylthio)pyrimidine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiplatelet agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol involves its interaction with specific molecular targets. In the context of its use as an antiplatelet agent, the compound inhibits platelet aggregation by blocking the P2Y12 receptor on the surface of platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing the risk of clot formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ticagrelor: Another antiplatelet agent with a similar pyrimidine structure.
Clopidogrel: A thienopyridine class antiplatelet agent.
Prasugrel: Another thienopyridine antiplatelet agent.
Uniqueness
2-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)oxy)ethanol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit platelet aggregation through a non-thienopyridine mechanism sets it apart from other antiplatelet agents .
Eigenschaften
Molekularformel |
C9H14ClN3O2S |
|---|---|
Molekulargewicht |
263.75 g/mol |
IUPAC-Name |
2-(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C9H14ClN3O2S/c1-2-5-16-9-12-7(10)6(11)8(13-9)15-4-3-14/h14H,2-5,11H2,1H3 |
InChI-Schlüssel |
GDZJJQNJTPYQLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}piperidine-2,6-dione](/img/structure/B14764912.png)
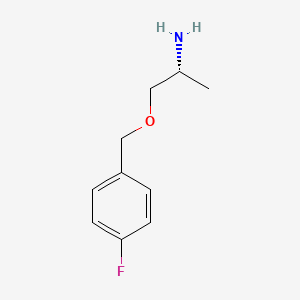
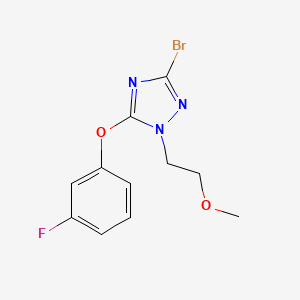
![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)

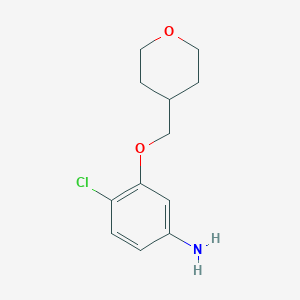
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)



![prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14764971.png)
